2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-20(11-17-16-5-1-2-6-18(16)27-23-17)25-8-3-4-14(12-25)10-19-22-21(24-28-19)15-7-9-29-13-15/h1-2,5-7,9,13-14H,3-4,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEAAHNEWGMROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)CC4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one typically involves multi-step organic synthesis. Each functional group may be introduced through specific reactions:
Benzoxazole Formation: This can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives.
Oxadiazole Formation: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Piperidine Introduction: Piperidine can be introduced through nucleophilic substitution reactions.
Thiophene Introduction: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.
Reduction: Reduction reactions could target the oxadiazole or benzoxazole rings.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
- 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-ol
- 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-amine
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzoxazole ring fused with a thiophene moiety and a piperidine structure. The synthesis typically involves multi-step organic reactions including:
- Formation of the benzoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the thiophene and oxadiazole rings : These steps may involve cross-coupling reactions such as Suzuki or Stille coupling.
- Final coupling : Combining all intermediates to yield the target compound.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole and thiophene exhibit notable antimicrobial properties. For instance, studies have shown that certain benzoxazole derivatives possess activity against various bacterial strains, including Bacillus subtilis and Escherichia coli . The minimal inhibitory concentrations (MICs) for these compounds are summarized in Table 1.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | High |
| Compound C | 64 | Low |
Anticancer Properties
The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The benzoxazole ring can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The piperidine portion may facilitate binding to receptors that regulate cellular processes such as proliferation and apoptosis.
These interactions enhance the compound's bioavailability and efficacy in biological systems.
Study 1: Antimicrobial Screening
In a recent study, derivatives of the compound were screened for antimicrobial activity against standard bacterial strains. The results indicated that modifications on the benzoxazole ring significantly influenced activity levels. For example, compounds with electron-donating groups exhibited enhanced antibacterial effects compared to those with electron-withdrawing groups .
Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of the compound. It was found to induce apoptosis in HeLa cells through activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of thiophene-3-carboxylic acid derivatives with amidoximes under microwave-assisted conditions for accelerated kinetics .
- Step 2: Piperidine functionalization using reductive amination or nucleophilic substitution to introduce the benzoxazole moiety .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization: Reaction yields improve with continuous flow reactors for precise temperature control and reduced side-product formation .
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the oxadiazole and benzoxazole rings. For example, the thiophene proton signals appear as doublets near δ 7.2–7.5 ppm .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ calculated for C22H17N3O3S: 404.1064; observed: 404.1068) .
- X-ray Crystallography: Resolves ambiguity in piperidine ring conformation and spatial orientation of substituents .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to predict binding affinity to targets (e.g., mGlu5 receptors, as seen in structurally related oxadiazole-piperidine compounds) .
- Quantum Mechanical Calculations: DFT (B3LYP/6-31G*) optimizes the molecule’s geometry and identifies electron-rich regions (e.g., oxadiazole’s N-O bonds) for electrophilic interactions .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic analogs with enhanced binding .
Advanced: How should researchers resolve contradictions in biological activity data?
Methodological Answer:
- Case Example: If in vitro assays show potent mGlu5 modulation (EC50 = 170 nM) , but in vivo models lack efficacy:
- Statistical Validation: Replicate experiments with larger sample sizes (n ≥ 6) and apply ANOVA to confirm significance .
Advanced: What experimental designs are optimal for assessing in vivo efficacy?
Methodological Answer:
- Rodent Models:
- Dose-Response Curves: Use 3–5 doses spaced log-fold apart to determine MED (minimal effective dose) and TD50 (toxic dose) .
Advanced: How can researchers address variability in compound purity?
Methodological Answer:
- QC Protocols:
- HPLC-PDA: Monitor impurities using C18 columns (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm .
- Elemental Analysis: Confirm stoichiometry (e.g., %C, %H within ±0.4% of theoretical values) .
- Impact on Bioassays: Purity <95% may introduce false positives/negatives; re-purify via preparative HPLC before testing .
Advanced: What strategies enhance solubility for in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤0.1% final concentration) with cyclodextrins (e.g., HP-β-CD) to solubilize hydrophobic moieties .
- Salt Formation: React the ketone group with sodium bicarbonate to form a water-soluble sodium enolate .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) for sustained release .
Advanced: How to design SAR studies for derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
